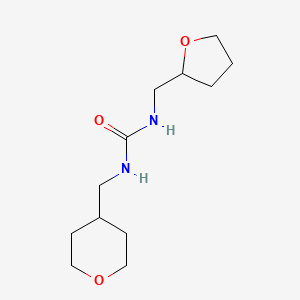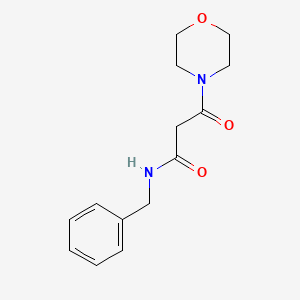![molecular formula C18H14N4O2 B6636419 N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B6636419.png)
N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide, also known as NPT-440, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. NPT-440 is a small molecule inhibitor that targets the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and differentiation.
Mecanismo De Acción
N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide works by inhibiting the activity of CK2, a protein kinase that is involved in various cellular processes. CK2 is known to phosphorylate a wide range of proteins, including transcription factors, cell cycle regulators, and signaling molecules. By inhibiting CK2 activity, N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide disrupts these cellular processes, leading to cell death in cancer cells and reduced protein aggregation in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide inhibits cell growth and induces apoptosis, leading to cell death. In neurodegenerative diseases, N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide reduces protein aggregation and improves cognitive function. N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide has also been shown to have anti-inflammatory effects, which may be beneficial in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide in lab experiments is its specificity for CK2. Unlike other protein kinase inhibitors, N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide specifically targets CK2, reducing the risk of off-target effects. However, one limitation of using N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide is its low solubility in water, which may limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the research on N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide. One area of research is the development of more potent and selective CK2 inhibitors. Another area of research is the use of N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the effects of N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide on other cellular processes and signaling pathways. Finally, the potential use of N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide in other diseases, such as inflammatory and metabolic diseases, should be explored.
In conclusion, N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide is a promising small molecule inhibitor that targets CK2, a protein kinase involved in various cellular processes. The synthesis method of N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide involves a series of chemical reactions that require expertise in organic chemistry. N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide has shown promising results in various scientific research applications, including cancer treatment and neurodegenerative diseases. Its mechanism of action involves the inhibition of CK2 activity, leading to cell death in cancer cells and reduced protein aggregation in neurodegenerative diseases. N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide involves a series of chemical reactions that require expertise in organic chemistry. The initial step involves the reaction of 2-aminonicotinic acid with 4-bromobenzoyl chloride to form 2-(4-bromobenzoylamino)nicotinic acid. This compound is then reacted with 4-aminobenzonitrile in the presence of a coupling agent to form N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide. The final product is purified using column chromatography to obtain a pure form of N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide has shown promising results in various scientific research applications. It has been studied extensively for its potential use in cancer treatment. CK2 is overexpressed in many types of cancer, and N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide has been shown to inhibit CK2 activity, leading to cancer cell death. N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide has also been studied for its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CK2 has been linked to the formation of neurofibrillary tangles and Lewy bodies, which are hallmarks of these diseases. N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide has been shown to reduce the formation of these protein aggregates, leading to improved cognitive function in animal models.
Propiedades
IUPAC Name |
N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(13-7-10-19-11-8-13)21-15-5-1-2-6-16(15)22-18(24)14-4-3-9-20-12-14/h1-12H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAHFQGXPFXWDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=NC=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methoxy-3-methylpyrido[1,2-a]benzimidazole](/img/structure/B6636364.png)


![1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea](/img/structure/B6636378.png)
![3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid](/img/structure/B6636383.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-methoxyethyl)urea](/img/structure/B6636394.png)
![3-[(2-Fluorophenyl)methyl]-1-methyl-1-(1-methylpiperidin-4-yl)urea](/img/structure/B6636397.png)
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxypropyl)urea](/img/structure/B6636398.png)
![1-[(3-Fluorophenyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B6636401.png)
![1-[(4-Chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)urea](/img/structure/B6636404.png)

